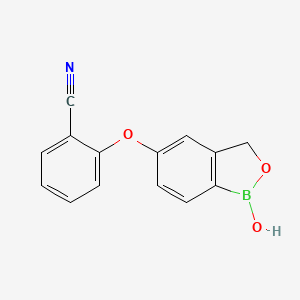
4-Descyano-2-cyano-crisaborole
概要
説明
4-Descyano-2-cyano-crisaborole, also known as crisaborole, is a non-steroidal topical anti-inflammatory compound. It is primarily used in the treatment of skin conditions such as atopic dermatitis and psoriasis. The compound belongs to the class of benzoxaboroles, which are known for their unique boron-containing structures that confer specific biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Descyano-2-cyano-crisaborole involves a multi-step process. One of the key synthetic routes includes the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent to form an intermediate compound. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to yield the final product .
Industrial Production Methods
For industrial-scale production, a one-pot synthesis method is employed. This method involves the use of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a starting material, which is then subjected to a series of reactions to produce this compound in high yield and purity .
化学反応の分析
Types of Reactions
4-Descyano-2-cyano-crisaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoxaborole moiety allows for substitution reactions, particularly at the boron atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce alcohols or amines.
科学的研究の応用
4-Descyano-2-cyano-crisaborole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity, particularly its anti-inflammatory and antimicrobial properties.
Medicine: It is used in the development of topical treatments for skin conditions such as atopic dermatitis and psoriasis.
作用機序
The primary mechanism of action of 4-Descyano-2-cyano-crisaborole involves the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that converts cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP). By inhibiting PDE4, the compound increases the levels of cAMP, which in turn helps to control inflammation .
類似化合物との比較
Similar Compounds
- 2-ethoxy-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]benzonitrile
- 6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-(2-isopropoxyethoxy)benzonitrile
- 5-chloro-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-[(4-oxopentyl)oxy]benzonitrile
Uniqueness
What sets 4-Descyano-2-cyano-crisaborole apart from similar compounds is its high specificity and potency as a PDE4 inhibitor. This specificity allows for targeted anti-inflammatory effects with minimal side effects, making it a valuable compound in the treatment of inflammatory skin conditions .
特性
IUPAC Name |
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-3-1-2-4-14(10)19-12-5-6-13-11(7-12)9-18-15(13)17/h1-7,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZBDMXSRRGGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC=C3C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906673-30-1 | |
| Record name | 2-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH46QL7QQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















